3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride
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Overview
Description
3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride is a chemical compound that features a bromopyridine moiety linked to a sulfonyl chloride group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromopyridin-3-ol, which can be obtained through bromination of pyridine derivatives.
Ether Formation: The 5-bromopyridin-3-ol is then reacted with 2-methylpropane-1-sulfonyl chloride under basic conditions to form the ether linkage.
Final Product Formation: The resulting intermediate is then treated with thionyl chloride to introduce the sulfonyl chloride group, yielding the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The bromopyridine moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The bromopyridine group can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form stable products. The bromopyridine moiety can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridin-3-ol: A precursor in the synthesis of 3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride.
3-Phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea: A compound with similar structural features and potential biological activity.
Uniqueness
This compound is unique due to its combination of a bromopyridine moiety and a sulfonyl chloride group, which imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H11BrClNO3S |
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Molecular Weight |
328.61 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)oxy-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H11BrClNO3S/c1-7(6-16(11,13)14)5-15-9-2-8(10)3-12-4-9/h2-4,7H,5-6H2,1H3 |
InChI Key |
FCCKMBFOZSCLDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC(=CN=C1)Br)CS(=O)(=O)Cl |
Origin of Product |
United States |
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